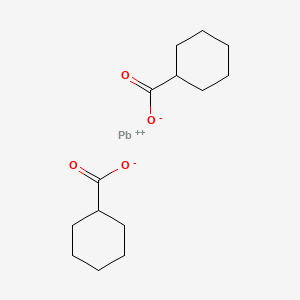
Cyclohexanecarboxylic acid, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, lead salt is a chemical compound derived from cyclohexanecarboxylic acid and lead. Cyclohexanecarboxylic acid is an organic compound with the formula C₆H₁₁CO₂H, known for its applications in organic synthesis and industrial processes . The lead salt of this acid is used in various specialized applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid can be synthesized through the hydrogenation of benzoic acid . The lead salt is typically prepared by reacting cyclohexanecarboxylic acid with a lead-containing compound, such as lead acetate or lead nitrate, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, lead salt involves large-scale hydrogenation of benzoic acid followed by the reaction with lead compounds. The process is optimized for high yield and purity, with stringent controls to ensure the safety and environmental compliance of the production facility.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert the lead salt back to cyclohexanecarboxylic acid.
Substitution: The lead ion can be substituted with other metal ions through metathesis reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution Reactions: Aqueous solutions of other metal salts are used for ion exchange reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanecarboxylic acid
Substitution: Various metal salts of cyclohexanecarboxylic acid
Scientific Research Applications
Cyclohexanecarboxylic acid, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metal ion interactions.
Medicine: Studied for its potential therapeutic applications, particularly in the context of lead-based treatments.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, lead salt involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes. The carboxylate group of cyclohexanecarboxylic acid also plays a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, used in similar applications but without the lead ion.
Benzoic acid, lead salt: Another lead-containing compound with different reactivity and applications.
Cyclohexylcarboxylic acid: A structurally similar compound with different chemical properties.
Uniqueness
Cyclohexanecarboxylic acid, lead salt is unique due to the presence of the lead ion, which imparts specific reactivity and applications not found in other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C14H22O4Pb |
|---|---|
Molecular Weight |
461 g/mol |
IUPAC Name |
cyclohexanecarboxylate;lead(2+) |
InChI |
InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
OJOJJFJFCMEQRM-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
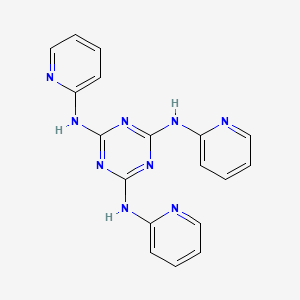
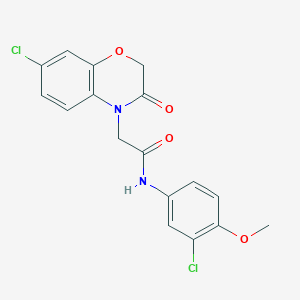
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
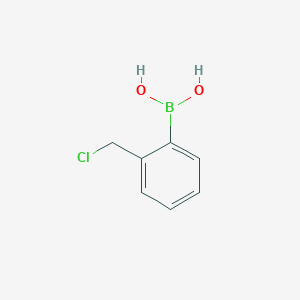

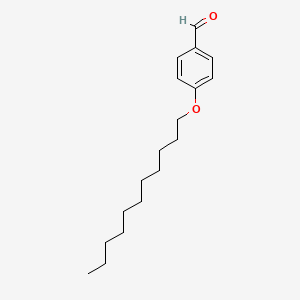
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
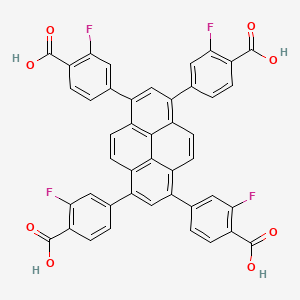
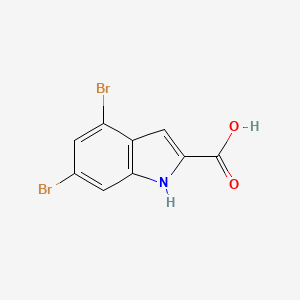
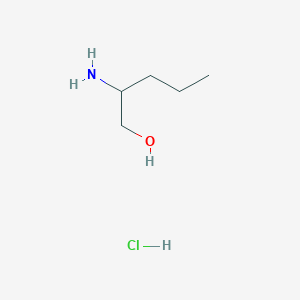
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
